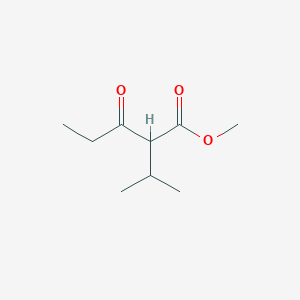

Methyl 3-oxo-2-(propan-2-yl)pentanoate

Vue d'ensemble

Description

“Methyl 3-oxo-2-(propan-2-yl)pentanoate” is a chemical compound used as a pharmaceutical intermediate . It has a molecular formula of C9H16O3 .

Molecular Structure Analysis

The molecular structure of “Methyl 3-oxo-2-(propan-2-yl)pentanoate” consists of 9 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C9H16O3/c1-5-7(10)8(6(2)3)9(11)12-4/h6,8H,5H2,1-4H3 .Physical And Chemical Properties Analysis

“Methyl 3-oxo-2-(propan-2-yl)pentanoate” is a liquid at room temperature . It has a molecular weight of 172.22 . The compound is slightly soluble .Applications De Recherche Scientifique

Biofuel Production

One application of compounds related to Methyl 3-oxo-2-(propan-2-yl)pentanoate is in the biofuel industry. Research has focused on the synthesis of pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, from microbial fermentations, which are of interest as potential biofuels. Metabolic engineering of microbial strains has shown promise for improving production titers and yields, although current levels are still not industrially viable. This approach could potentially revolutionize biofuel production by enabling more efficient production processes (Cann & Liao, 2009).

Dermatological Applications

Another study explored the use of pentane-1,5-diol, a compound structurally related to Methyl 3-oxo-2-(propan-2-yl)pentanoate, as a percutaneous absorption enhancer in dermatology. This research found that pentane-1,5-diol could effectively enhance the skin absorption of active substances like hydrocortisone and mometasone furoate. Such compounds could serve as a technology platform for improving dermatological preparations, offering properties like antimicrobial activity and better cosmetic attributes (Faergemann et al., 2005).

Anticancer Research

Compounds structurally similar to Methyl 3-oxo-2-(propan-2-yl)pentanoate have been investigated for their potential anticancer properties. Amino acetate functionalized Schiff base organotin(IV) complexes have shown significant cytotoxic activity against various human tumor cell lines, indicating their potential as anticancer drugs. These findings suggest that derivatives of Methyl 3-oxo-2-(propan-2-yl)pentanoate could be explored further for their therapeutic applications (Basu Baul et al., 2009).

Organic Synthesis and Catalysis

In organic synthesis, the reactivity of Methyl 3-oxo-2-(propan-2-yl)pentanoate under various conditions has been studied. For example, research has been conducted on the Lewis acid-mediated cyclization of olefinic β-keto esters, providing insights into reaction mechanisms and product structures. These studies contribute to a deeper understanding of organic synthesis processes and the development of new catalytic methods (Colombo et al., 1990).

Material Science

Methyl 3-oxo-2-(propan-2-yl)pentanoate and its derivatives also find applications in material science, such as in the synthesis of novel phthalocyanine compounds. These compounds have been synthesized and characterized for their aggregation behaviors, which are crucial for applications in photovoltaics, gas sensors, and electronic devices. The ability to modify the alkyl chain length in these molecules allows for the tuning of their physical and electronic properties, which can be leveraged to optimize performance in various applications (Acar et al., 2012).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 3-oxo-2-propan-2-ylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-5-7(10)8(6(2)3)9(11)12-4/h6,8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCXVGAMCLHQOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-oxo-2-(propan-2-yl)pentanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azaspiro[4.4]non-7-ene hydrochloride](/img/structure/B1527154.png)

![4-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1527174.png)